molecular formula C4H6O B031225 Cyclopropanecarboxaldehyde CAS No. 1489-69-6

Cyclopropanecarboxaldehyde

Cat. No.: B031225
CAS No.: 1489-69-6
M. Wt: 70.09 g/mol
InChI Key: JMYVMOUINOAAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxaldehyde is an organic compound with the molecular formula C₄H₆O. It is a colorless liquid with a pungent odor and is known for its reactivity due to the strained three-membered cyclopropane ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarboxaldehyde can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the thermal isomerization of 2,3-dihydrofuran at high temperatures and pressures. This method is efficient and yields high purity this compound .

Chemical Reactions Analysis

Cyclopropanecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium complexes for cycloaddition reactions.

Major Products:

Scientific Research Applications

Cyclopropanecarboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropanecarboxaldehyde involves its reactivity due to the strained cyclopropane ring and the aldehyde functional group. The cyclopropane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition and substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

cyclopropanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c5-3-4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYVMOUINOAAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051736
Record name Cyclopropanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopropanecarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1489-69-6
Record name Cyclopropanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1489-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Disclosed is a process for the conversion of off-color cyclopropanecarboxylic acid (CPC-Acid) to CPC-Acid having a color value (platinum-cobalt scale) of less than about 10 by the steps of (1) heating off-color CPC-Acid produced by the oxidation of cyclopropanecarboxaldehyde with molecular oxygen with a strong acid; and (2) distilling the mixture of step (1) to obtain CPC-Acid having a color value of less than about 10 as the distillate product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a glass liner with a magnetic stirrer were charged 0.7 g of 5% palladium on carbon catalyst and 7 g of cyclopropanecarboxaldehyde (94% assay, containing 6% crotonaldehyde). The glass liner was placed in a 250 ml autoclave and purged with nitrogen then with hydrogen. The autoclave was pressurized to 42.4 bar absolute with hydrogen and heated to 60° C. The mixture was stirred under these conditions for 16 hours. The reactor was cooled and vented with nitrogen and the catalyst was removed by filtration. GC analysis of the crude mixture showed that n-butanol was the only product obtained (100% over reduction of cyclopropanecarboxaldehyde and crotonaldehyde). Cyclopropylmethanol was not detected.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarboxaldehyde
Reactant of Route 2
Cyclopropanecarboxaldehyde
Reactant of Route 3
Cyclopropanecarboxaldehyde
Reactant of Route 4
Cyclopropanecarboxaldehyde
Reactant of Route 5
Cyclopropanecarboxaldehyde
Reactant of Route 6
Cyclopropanecarboxaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of cyclopropanecarboxaldehyde (CPCA)?

A1: The molecular formula of this compound is C4H6O, and its molecular weight is 70.09 g/mol.

Q2: What are the key spectroscopic characteristics of CPCA?

A2: CPCA has been extensively studied using various spectroscopic techniques, including infrared (IR) [, ], Raman [], and microwave spectroscopy [, , , , , ]. These studies have provided insights into its vibrational modes, conformational stability, and rotational parameters.

Q3: CPCA exists in two isomeric forms. How do their spectroscopic properties differ?

A3: CPCA exists as cis and trans isomers, each exhibiting distinct spectroscopic signatures. Microwave spectroscopy has been particularly useful in characterizing the rotational spectra and dipole moments of both isomers []. The trans isomer, for instance, shows a strong absorption band in the infrared spectrum, which has been reassigned based on computational studies [].

Q4: Which conformer of CPCA is more stable and how is this influenced by the environment?

A4: While computational studies often predict the anti conformer to be more stable [], experimental findings regarding the relative stability of syn and anti-CPCA are contradictory and depend heavily on factors such as zero-point vibrational correction []. The stability order can be influenced by the surrounding environment, with the anti-conformer being favored in condensed phases [].

Q5: How has computational chemistry been employed to study CPCA?

A5: Computational methods such as DFT B3LYP [] and ab initio calculations [, ] have been employed to investigate various aspects of CPCA. These include the study of rotational isomerism [, ], conformational stability [], and vibrational frequencies for spectral assignment [].

Q6: What are some methods for synthesizing CPCA?

A6: CPCA can be synthesized through various methods. One approach involves the MacFadyen-Stevens reduction of cyclopropanecarboxylic acid []. Another method utilizes the oxidation of cyclopropanemethanol, either using cerium(IV) [] or through a Swern oxidation process [].

Q7: How does the Swern oxidation of specific cyclopropane derivatives lead to the formation of dihydrooxepines?

A7: Swern oxidation of 2-alkenyl-substituted 2-siloxy-1-(hydroxymethyl)cyclopropanes leads to the formation of 2,5-dihydrooxepines []. This transformation likely involves cyclopropanecarboxaldehydes as intermediates, undergoing a [, ]-sigmatropic rearrangement to form the seven-membered heterocycles [].

Q8: Can CPCA act as a precursor for other cyclic compounds?

A8: Yes, CPCA can serve as a precursor for various cyclic compounds. For example, it can be used in the synthesis of spirovetivane-type sesquiterpenoids via the thermal rearrangement of enol silyl ethers derived from 2-(cyclopropylmethylene)cycloalkanones [].

Q9: How has CPCA been utilized in the synthesis of fluorinated benzo(j)fluoranthene derivatives?

A9: CPCA derivatives have played a crucial role in synthesizing fluorinated benzo(j)fluoranthene compounds [, ]. One method involves the cyclodehydration of cyclopropanecarboxaldehydes [, ], offering a new synthetic route to these specific fluoranthene derivatives.

Q10: What are the applications of cyclopropylcarbinols derived from CPCA?

A10: Cyclopropylcarbinols, synthesized from CPCA, have found applications as intermediates in the stereospecific synthesis of (E)-homoallylic bromides []. This method improves the accessibility of these valuable compounds for various synthetic applications.

Q11: How can nickel catalysis be employed in reactions involving CPCA?

A11: Nickel catalysis, specifically using [Ni(cod)2] (cod = 1,5-cyclooctadiene) with different phosphine ligands, has proven valuable in reactions involving CPCA and its derivatives []. For instance, nickel-catalyzed defluorinative alkylation allows for the coupling of CPCA with trifluoromethyl alkenes []. Moreover, nickel complexes can mediate [3+2] cycloaddition reactions of CPCA derivatives with enones, leading to the formation of cyclopentane derivatives []. These methodologies highlight the versatility of CPCA in constructing complex molecular structures.

Q12: What is the significance of studying the dissociation pathways of molecules like 2,3-dihydrofuran, and how does it relate to CPCA?

A13: Studying the dissociation pathways of molecules like 2,3-dihydrofuran provides valuable insights into complex chemical reactions occurring in various environments, including combustion and astrochemistry []. The identification of CPCA as one of the dissociation products of 2,3-dihydrofuran using chirped-pulse Fourier transform microwave spectroscopy suggests its potential presence in such environments [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.